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These application notes provide a comprehensive overview and detailed protocols for the co-

crystallization of the human 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein

with a representative small molecule inhibitor, Hsd17B13-IN-100. The protocols are based on

established methodologies for the structural determination of HSD17B13 in complex with its

cofactor and other small molecule inhibitors.[1][2][3]

Introduction to HSD17B13
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the

liver and is associated with lipid droplets.[4][5] It belongs to a large family of oxidoreductases

that are involved in various metabolic processes, including the metabolism of steroid

hormones, fatty acids, and retinol.[6][7] Recent genome-wide association studies have

identified that loss-of-function variants in the HSD17B13 gene are protective against the

progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and

non-alcoholic steatohepatitis (NASH).[4][7] This makes HSD17B13 a compelling therapeutic

target for the development of small molecule inhibitors to treat these conditions.

Structural elucidation of the HSD17B13 protein in complex with an inhibitor is crucial for

structure-based drug design, enabling the optimization of inhibitor potency and selectivity. This
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document outlines the key experimental procedures to achieve this, from protein expression

and purification to co-crystallization and inhibitor characterization.

Application Notes
Co-crystallization of HSD17B13 with an inhibitor like Hsd17B13-IN-100 presents several

challenges due to the protein's nature. HSD17B13 is a lipid droplet-associated protein, which

necessitates the use of detergents for solubilization and purification.[3] Successful

crystallization is often dependent on the presence of its cofactor, NAD+, which stabilizes the

protein structure.[2][3] The protocols provided below are designed to address these challenges

and provide a clear path to obtaining high-quality crystals suitable for X-ray diffraction.

Experimental Protocols
Protocol 1: Recombinant Human HSD17B13 Expression
and Purification
This protocol describes the expression of full-length human HSD17B13 in an insect cell

expression system and subsequent purification.

1. Expression in Sf9 Insect Cells:

Recombinant baculovirus for full-length human HSD17B13 (amino acids 1-300) with a C-
terminal FLAG or His-tag is used to infect Sf9 insect cells.[8][9]
Cells are grown in suspension culture and infected at a density of 2-3 x 10^6 cells/mL.
The culture is harvested 48-72 hours post-infection by centrifugation. The cell pellet is stored
at -80°C.

2. Cell Lysis and Solubilization:

The frozen cell pellet is thawed and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH
8.0, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.
The protein is extracted from the membrane fraction using a suitable detergent.
Octaethylene glycol monododecyl ether (C12E8) has been identified as effective for
crystallization.[3]
The lysate is incubated with the detergent and then clarified by ultracentrifugation to remove
insoluble debris.
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3. Affinity Chromatography:

The clarified supernatant is loaded onto an anti-FLAG M2 affinity resin or a Ni-NTA resin,
depending on the affinity tag used.
The column is washed extensively with a wash buffer containing a reduced concentration of
detergent to remove non-specifically bound proteins.
The HSD17B13 protein is eluted using a competitive eluent (e.g., FLAG peptide or
imidazole).

4. Size-Exclusion Chromatography (SEC):

The eluted protein is concentrated and further purified by SEC using a column equilibrated
with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, and an
appropriate concentration of C12E8).
Fractions corresponding to the monomeric or dimeric HSD17B13 peak are collected and
analyzed for purity by SDS-PAGE.
Pure fractions are pooled, concentrated to approximately 10-15 mg/mL, and flash-frozen in
liquid nitrogen for storage at -80°C.

Protocol 2: Biochemical Assay for Inhibitor Potency
(IC50 Determination)
The inhibitory activity of Hsd17B13-IN-100 is determined using a bioluminescent assay that

measures the production of NADH.[1][2]

1. Assay Principle:

The NAD(P)H-Glo™ Assay is used to quantify the amount of NADH produced by
HSD17B13. The enzyme reductase in the detection reagent uses NADH to convert a
proluciferin substrate into luciferin, which is then used by luciferase to generate a light signal.

2. Assay Procedure:

The assay is performed in 384-well plates.
A substrate mix containing β-estradiol (e.g., 12 µM final concentration) and NAD+ (e.g., 500
µM final concentration) in assay buffer (25 mM Tris-HCl pH 7.6, 0.02% Triton X-100) is
prepared.[2]
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Hsd17B13-IN-100 is serially diluted in 100% DMSO and added to the assay plates (e.g., 80
nL/well).
The reaction is initiated by adding purified HSD17B13 protein (e.g., 30 nM final
concentration).[2]
The reaction is incubated at room temperature for 2 hours in the dark.
NAD(P)H-Glo™ detection reagent is added, and the plate is incubated for another hour in
the dark.
Luminescence is read on a plate reader.

3. Data Analysis:

Data are normalized to controls (vehicle for 0% inhibition, and a known potent inhibitor for
100% inhibition).
The IC50 value is determined by fitting the concentration-response data to a four-parameter
logistic equation.

Table 1: Representative Biochemical Data for Hsd17B13-IN-100

Parameter Value

Substrate β-estradiol

Cofactor NAD+

IC50 50 nM

| Assay Method | NAD(P)H-Glo™ |

Note: The IC50 value is hypothetical and serves as an example.

Protocol 3: Co-crystallization of HSD17B13 with
Hsd17B13-IN-100
This protocol uses the sitting drop vapor diffusion method, which has been successful for

HSD17B13.[1]

1. Complex Formation:
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Purified HSD17B13 protein (at 10-15 mg/mL) is incubated with the cofactor NAD+ (e.g., 1-2
mM final concentration) and Hsd17B13-IN-100 (e.g., 1 mM final concentration, from a 10-20
mM stock in DMSO) for at least 1 hour on ice.

2. Crystallization Screening:

The HSD17B13:NAD+:Inhibitor complex is used to set up crystallization screens.
Sitting drop vapor diffusion plates are set up by mixing the protein complex with the reservoir
solution in a 1:1 ratio (e.g., 300 nL + 300 nL).
Plates are incubated at room temperature (around 20°C).

3. Crystal Optimization:

Initial crystal hits are optimized by varying the concentration of the precipitant, pH, and
additives.

Table 2: Crystallization Conditions for Human HSD17B13 Complex

Component Concentration/Condition Reference

Protein Complex
10-15 mg/mL HSD17B13, 1
mM NAD+, 1 mM Inhibitor

[1]

Reservoir Solution
25-30% PEG 3350, 0.1 M Bis-

Tris pH 5.5, 0.2 M Li2SO4
[1]

Temperature Room Temperature (~20°C) [1]

| Method | Sitting Drop Vapor Diffusion |[1] |

4. Crystal Harvesting and Cryo-protection:

Crystals typically appear within 2 weeks.[1]
For data collection at low temperatures, crystals are cryo-protected by briefly soaking them
in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-
25% glycerol).
The crystals are then looped and flash-cooled in liquid nitrogen.

Protocol 4: X-ray Diffraction Data Collection
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Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.

The data are processed, and the structure is solved using molecular replacement with a

known HSD17B13 structure as a search model.

The inhibitor and cofactor are then modeled into the electron density maps, and the structure

is refined.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Production

Biochemical Characterization

Co-crystallization

Structure Determination

Baculovirus Expression
in Sf9 Cells

Cell Lysis &
Solubilization

Affinity
Chromatography

Size-Exclusion
Chromatography

Purified HSD17B13

Complex Formation
(HSD17B13 + NAD+ + Inhibitor)

Hsd17B13-IN-100

NAD(P)H-Glo Assay

IC50 Determination

Informs Decision

Sitting Drop Vapor
Diffusion Screening

Crystal Optimization

Crystal Harvesting &
Cryo-protection

X-ray Diffraction
Data Collection

Structure Solution &
Refinement

Structural Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte Inflammatory Response

HSD17B13
(Lipid Droplet)

Platelet-Activating
Factor (PAF) Biosynthesis

promotes

PAFR Activation

STAT3 Phosphorylation

Fibrinogen Expression

increases

Leukocyte Adhesion

Liver Inflammation

leads to

Hsd17B13-IN-100

inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12371572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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